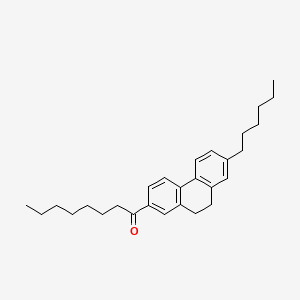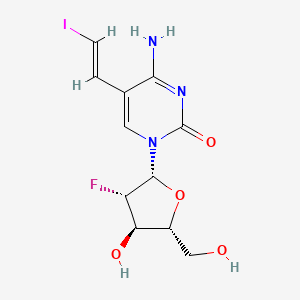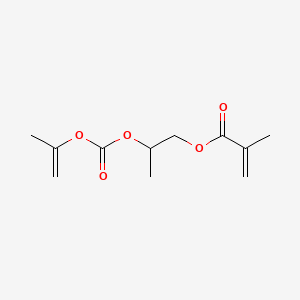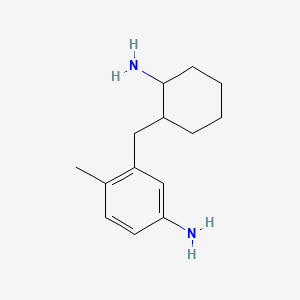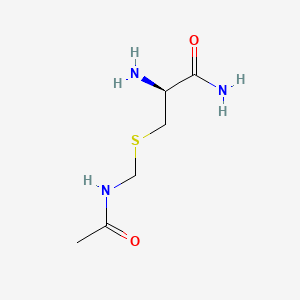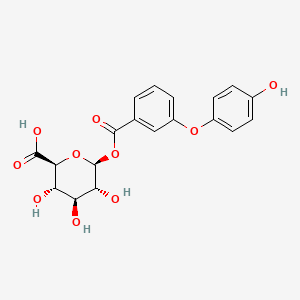
beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) is a complex organic compound that belongs to the class of glucuronic acid derivatives. This compound is characterized by the presence of a glucopyranuronic acid moiety linked to a benzoate group through a hydroxyphenoxy linkage. It consists of 18 hydrogen atoms, 19 carbon atoms, and 10 oxygen atoms, making up a total of 47 atoms .
Méthodes De Préparation
The synthesis of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and glycosylation reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using suitable protecting groups to prevent unwanted reactions.
Esterification: The protected glucuronic acid is then esterified with 3-(4-hydroxyphenoxy)benzoic acid under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final product, beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques .
Analyse Des Réactions Chimiques
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or hydroxyphenoxy moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) can be compared with other similar compounds, such as:
Beta-D-Glucopyranuronic acid, 1-bromo-1-deoxy-, methyl ester: This compound has a similar glucuronic acid moiety but differs in the ester group and the presence of a bromine atom.
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate): This compound is structurally similar but may have different functional groups or substitutions.
The uniqueness of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Propriétés
Numéro CAS |
66856-01-7 |
|---|---|
Formule moléculaire |
C19H18O10 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenoxy)benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H18O10/c20-10-4-6-11(7-5-10)27-12-3-1-2-9(8-12)18(26)29-19-15(23)13(21)14(22)16(28-19)17(24)25/h1-8,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19-/m0/s1 |
Clé InChI |
LAJQIEHHAHRPKD-NAHJCDBISA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


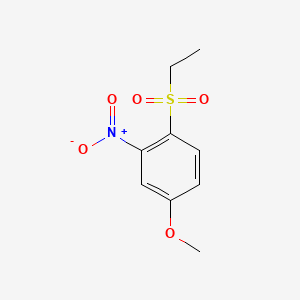

![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

